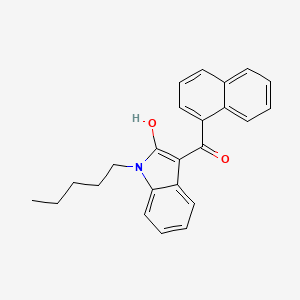
JWH 018 2-hydroxyindole metabolite
Descripción general
Descripción
JWH 018 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor .
Synthesis Analysis
The synthesis of JWH 018 and its metabolites involves complex chemical reactions. The parent compound JWH 018 is an analytical reference material categorized as a synthetic cannabinoid . The synthesis of potential in vivo metabolites of JWH 018 derivatives has been reported . For instance, JWH 018 2-hydroxyindole metabolite-d9 contains nine deuterium atoms at specific positions and is intended for use as an internal standard for the quantification of JWH 018 by GC- or LC- mass spectrometry (MS) .Molecular Structure Analysis
The molecular formula of JWH 018 2-hydroxyindole metabolite is C24H23NO2 . The metabolite-d9 variant of this compound, which contains nine deuterium atoms at specific positions, has a molecular formula of C24H14D9NO2 .Chemical Reactions Analysis
The chemical reactions involving JWH 018 2-hydroxyindole metabolite are complex. The metabolite is a potential monohydroxylated urinary metabolite of JWH 018 . The metabolite-d9 variant is intended for use as an internal standard for the quantification of JWH 018 by GC- or LC- mass spectrometry (MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 018 2-hydroxyindole metabolite include a molecular formula of C24H23NO2 and an average mass of 357.445 Da . The metabolite-d9 variant has a molecular formula of C24H14D9NO2 and a formula weight of 366.5 .Aplicaciones Científicas De Investigación
Detection and Quantification in Human Urine : Chimalakonda et al. (2011) developed a method for solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. They identified new primary metabolites as (ω-1)-hydroxyl derivatives and developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for their resolution and analysis in human urine samples (Chimalakonda et al., 2011).
Differentiation of Positional Isomers : Kusano et al. (2016) addressed the issue of isomeric compounds in the analysis of synthetic cannabinoids like JWH-018. They developed a gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) method to differentiate the positional isomers of its hydroxyindole metabolites, which is crucial for accurate identification in forensic analysis (Kusano et al., 2016).
Identification of Common Metabolites : Lovett et al. (2013) reported the identification of a common metabolite for naphthoylindole-based synthetic cannabinoids in urine specimens. This metabolite, identified as 3-(3-(1-naphthoyl)-1H-indol-1-yl) propanoic acid, could be a potential biomarker for qualitative and quantitative analyses of synthetic cannabinoid use (Lovett et al., 2013).
Monitoring in Legal Cases : Jang et al. (2013) monitored urinary metabolites of JWH-018 and JWH-073 in legal cases, suggesting potential biomarkers to prove intake of these synthetic cannabinoids. They noted significant variation in the concentration ratio of different metabolites, highlighting the complexity of determining specific cannabinoid use (Jang et al., 2013).
Pharmacokinetic Properties : Toennes et al. (2017) studied the pharmacokinetic properties of JWH‐018 and its metabolites in serum after inhalation. They found that the maximum concentration of JWH‐018 reached 2.9–9.9 ng/ml after inhalation and observed a multiexponential decline in its concentration over time (Toennes et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYJCVSGIQLLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017815 | |
| Record name | JWH-018 2-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 2-hydroxyindole metabolite | |
CAS RN |
1427325-32-3 | |
| Record name | JWH-018 2-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



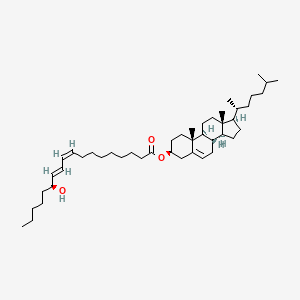
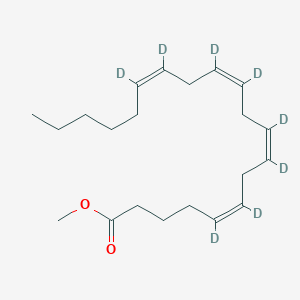
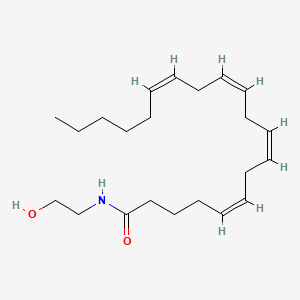
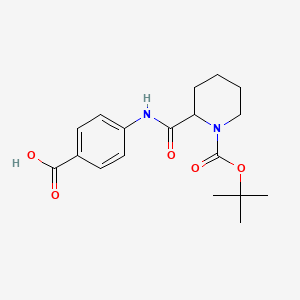
![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)
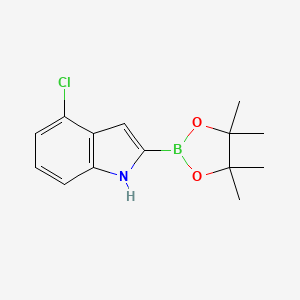


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

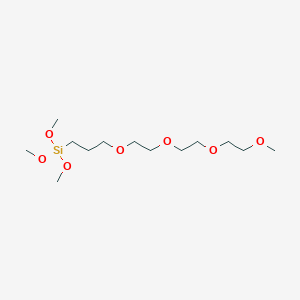
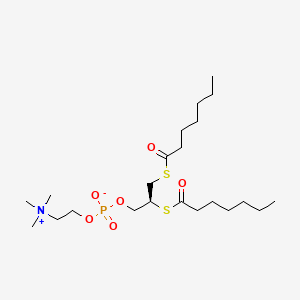
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)